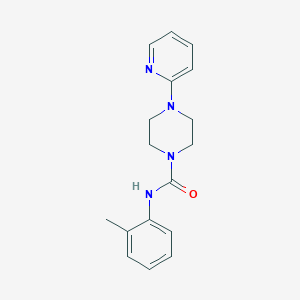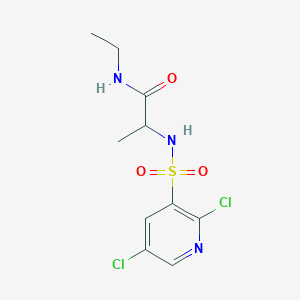![molecular formula C19H24N4O2 B2373316 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide CAS No. 2097898-17-2](/img/structure/B2373316.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide” is a derivative of quinazoline, a class of compounds that have drawn significant attention in pharmaceutical chemistry due to their wide range of biological properties . Quinazolines possess a broad spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of quinazoline derivatives like “this compound” often involves the use of α-aminoamidines. These reagents react with bis-benzylidene cyclohexanones to produce a new series of 5,6,7,8-tetrahydroquinazolines . The reaction occurs under mild conditions and yields excellent results .Molecular Structure Analysis
The molecular structure of this compound, like other quinazoline derivatives, is characterized by a fused heterocyclic ring system. This structure is considered an important pharmacophore and is often referred to as a privileged structure in medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazoline derivatives typically involve the cyclocondensation of various guanidine derivatives with aldehydes and ketones, providing C2-substituted tetrahydroquinazolines .Applications De Recherche Scientifique
Fluorescence and Structural Studies
Structural aspects and fluorescence properties of related quinazoline derivatives have been explored, demonstrating their potential in the development of fluorescent materials and structural chemistry. For instance, compounds with isoquinoline derivatives exhibit strong fluorescence emission, suggesting their applicability in fluorescence-based research and material sciences (Karmakar et al., 2007).
Anticancer Potential
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide and similar compounds have been identified as potential anticancer agents. Their ability to induce apoptosis in cancer cells, alongside significant blood-brain barrier penetration, underscores their potential in anticancer therapy and research, particularly in breast cancer and other malignancies (Sirisoma et al., 2009).
Antifungal and Antimicrobial Activities
The antifungal and antimicrobial properties of related acetamide derivatives have been documented, demonstrating significant efficacy against Candida species and other fungal pathogens. These findings highlight their research applicability in developing new antifungal agents and studying microbial resistance mechanisms (Bardiot et al., 2015).
Insecticidal Properties
Research on pyridine derivatives, including compounds structurally similar to this compound, has revealed their potential as insecticides. Such studies contribute to agricultural sciences by offering insights into the development of new pest control strategies (Bakhite et al., 2014).
Receptor Binding Studies
Compounds with the 1-arylpiperazine structure, related to the chemical , have shown significant affinity for the 5-HT1A receptor, along with notable fluorescence properties. These studies are crucial for understanding receptor-ligand interactions and the development of diagnostic tools in neuroscience (Lacivita et al., 2009).
Mécanisme D'action
While the specific mechanism of action for this compound is not provided in the search results, quinazoline derivatives are known to interact with various biological targets. For instance, some quinazoline derivatives have shown high binding affinity towards essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) .
Orientations Futures
The future directions for research on this compound and similar quinazoline derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry. For instance, molecular docking studies indicate that synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, suggesting they may be promising candidates for the development of new antitubercular agents against multidrug-resistant strains .
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-23(2)19-20-12-14-11-15(7-8-17(14)22-19)21-18(24)10-13-5-4-6-16(9-13)25-3/h4-6,9,12,15H,7-8,10-11H2,1-3H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPROODXOWFEOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2373233.png)


![5-Bromo-2-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2373237.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2373240.png)

![2-(3,5-Dimethylpyrazol-1-yl)-4-[2-(dimethylsulfamoylamino)ethyl]-1,3-thiazole](/img/structure/B2373243.png)
![N-(4-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2373244.png)
![N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2373245.png)




![3-(2,3-Dimethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2373256.png)
